![molecular formula C22H20Cl2N4O5 B1259150 Tivozanib hydrochloride anhydrous CAS No. 682745-43-3](/img/structure/B1259150.png)
Tivozanib hydrochloride anhydrous
Overview
Description
Tivozanib Hydrochloride is the hydrochloride salt of tivisanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.
Scientific Research Applications
Oncology
Tivozanib has been primarily studied for its effectiveness in treating advanced renal cell carcinoma (RCC). Clinical trials have demonstrated its potential as a first-line treatment option:
- Phase III Trials : A significant study compared tivozanib with sorafenib in patients with metastatic RCC. Results indicated that while tivozanib improved progression-free survival (PFS) compared to sorafenib (median PFS of 11.9 months vs. 5.5 months), it did not significantly enhance overall survival (OS) .
- Efficacy in Advanced Cases : Tivozanib has shown promising results in patients who have undergone two or more systemic therapies, demonstrating a median OS of approximately 29.3 months .
Combination Therapies
Research is ongoing into the combination of tivozanib with other therapeutic agents to enhance treatment efficacy:
- Glioblastoma and Colorectal Carcinoma : Tivozanib is currently being evaluated in Phase II clinical trials for these malignancies, aiming to assess its effectiveness beyond RCC .
Clinical Trial Data
The TIVO-3 trial involved 343 patients randomized to receive either tivozanib or sorafenib. The safety profile showed that hypertension and dysphonia were more prevalent in the tivozanib group, while sorafenib was associated with higher rates of hand-foot skin reactions and diarrhea .
Adverse Events | Tivozanib (%) | Sorafenib (%) |
---|---|---|
Hypertension | 44 | 34 |
Dysphonia | 21 | 5 |
Hand-foot skin reaction | 14 | 54 |
Diarrhea | 23 | 33 |
Long-term Outcomes
In a cohort study focusing on patients treated with tivozanib after failure of other therapies, the median duration of exposure was reported at around 197 days, indicating sustained treatment engagement and potential benefits in managing advanced RCC .
Properties
CAS No. |
682745-43-3 |
---|---|
Molecular Formula |
C22H20Cl2N4O5 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride |
InChI |
InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H |
InChI Key |
NVOQFPILSQNESS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |
Key on ui other cas no. |
682745-43-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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